3,5-Difluorobenzhydrol
Overview
Description
3,5-Difluorobenzhydrol is an organic compound with the molecular formula C13H10F2O and a molecular weight of 220.21 g/mol It is a derivative of benzhydrol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzhydrol can be synthesized through several methods. One common approach involves the reduction of 3,5-difluorobenzophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic hydrogenation techniques with metal catalysts such as palladium on carbon can also be employed to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluorobenzhydrol undergoes various chemical reactions, including:
Reduction: Further reduction can yield 3,5-difluorotoluene under specific conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ethanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: 3,5-Difluorobenzophenone.
Reduction: 3,5-Difluorotoluene.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3,5-Difluorobenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and fluorinated compounds.
Biology: It serves as a biochemical tool in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-difluorobenzhydrol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its binding affinity and specificity towards certain biological molecules. This compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
3,5-Difluorobenzaldehyde: Shares the same fluorinated benzene ring but differs in the functional group, being an aldehyde instead of an alcohol.
4,4’-Difluorobenzhydrol: Another fluorinated benzhydrol derivative with fluorine atoms at different positions on the benzene ring.
Uniqueness: 3,5-Difluorobenzhydrol is unique due to the specific positioning of fluorine atoms, which imparts distinct electronic and steric properties. This positioning influences its reactivity and interaction with other molecules, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
(3,5-difluorophenyl)-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBBRGLZQRMJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934868 | |
Record name | (3,5-Difluorophenyl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153877-56-6 | |
Record name | (3,5-Difluorophenyl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 153877-56-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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